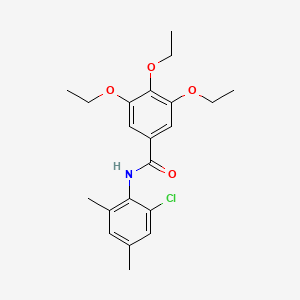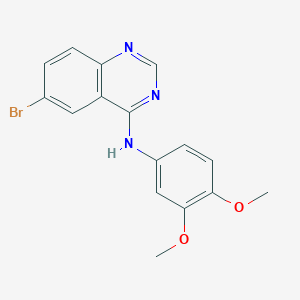![molecular formula C18H15BrN2O3 B3585954 ethyl 6-bromo-4-[(2-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B3585954.png)
ethyl 6-bromo-4-[(2-hydroxyphenyl)amino]quinoline-3-carboxylate
Descripción general
Descripción
Ethyl 6-bromo-4-[(2-hydroxyphenyl)amino]quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1 The compound also features a bromine atom at position 6, an amino group substituted with a hydroxyphenyl group at position 4, and an ethyl ester group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-4-[(2-hydroxyphenyl)amino]quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amination: The amino group at position 4 can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as 2-hydroxyaniline, under basic conditions.
Esterification: The ethyl ester group at position 3 can be formed through esterification of the corresponding carboxylic acid using ethanol and a catalytic amount of sulfuric acid or another suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-4-[(2-hydroxyphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom at position 6 can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Thiols, amines, or other nucleophiles in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Various substituted quinoline derivatives
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-4-[(2-hydroxyphenyl)amino]quinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 6-bromo-4-[(2-hydroxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
DNA Intercalation: The planar structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, such as topoisomerases or kinases, leading to cell cycle arrest and apoptosis.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death.
Comparación Con Compuestos Similares
Ethyl 6-bromo-4-[(2-hydroxyphenyl)amino]quinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: Lacks the amino group substituted with a hydroxyphenyl group, resulting in different chemical properties and biological activities.
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate:
Ethyl 6-bromo-4-methylquinoline-3-carboxylate: Features a methyl group at position 4, which may influence its chemical behavior and biological effects.
Propiedades
IUPAC Name |
ethyl 6-bromo-4-(2-hydroxyanilino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-2-24-18(23)13-10-20-14-8-7-11(19)9-12(14)17(13)21-15-5-3-4-6-16(15)22/h3-10,22H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERHHQIVQFRJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3585883.png)

![3-(4-chlorobenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3585911.png)
![N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3585913.png)
![3-(3-chlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3585915.png)
![N-(2-furylmethyl)-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3585917.png)
![Propan-2-yl 4-[(6-bromoquinazolin-4-yl)amino]benzoate](/img/structure/B3585935.png)

![Ethyl 4-[(4-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate](/img/structure/B3585944.png)
![ethyl 6-bromo-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B3585945.png)
![3-Ethyl 6-methyl 4-[(2,5-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B3585958.png)
![tert-butyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfinyl)acetate](/img/structure/B3585971.png)
![benzyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfinyl)acetate](/img/structure/B3585973.png)
![phenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfinyl)acetate](/img/structure/B3585974.png)
